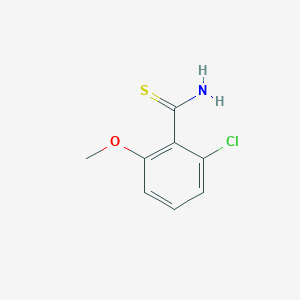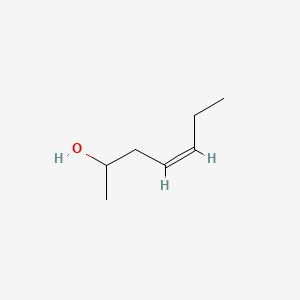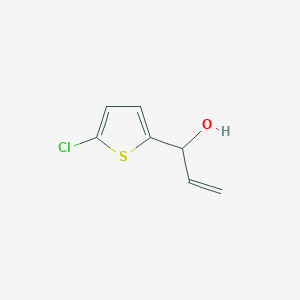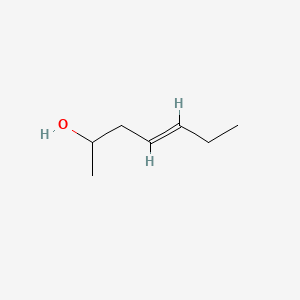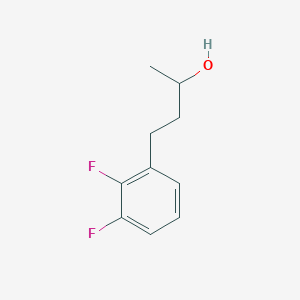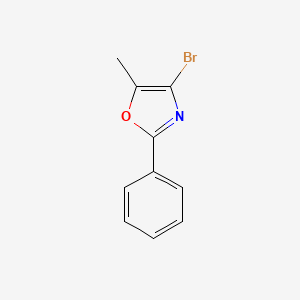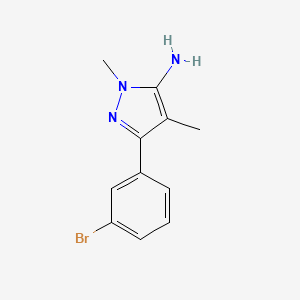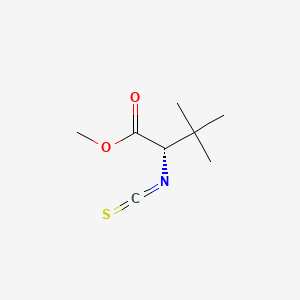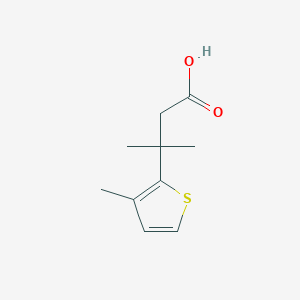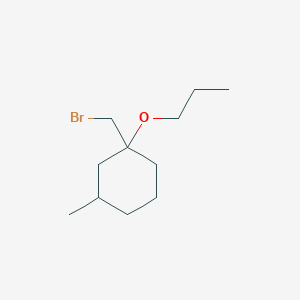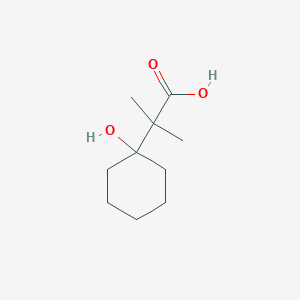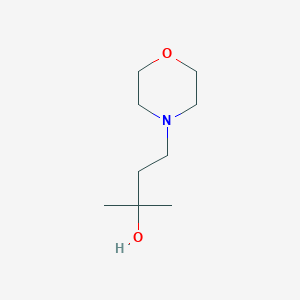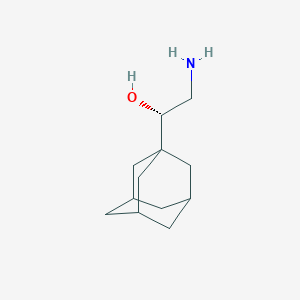
(S)-1-(Adamantan-1-yl)-2-aminoethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is a chemical compound characterized by the presence of an adamantane group attached to an aminoethanol moiety Adamantane is a highly stable, diamondoid hydrocarbon, which imparts unique properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol typically involves the reaction of adamantane derivatives with aminoethanol under specific conditions. One common method involves the use of adamantane-1-carboxylic acid, which is first converted to adamantane-1-yl chloride. This intermediate is then reacted with 2-aminoethanol in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods
Industrial production of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural stability and enhances lipophilicity, facilitating its interaction with lipid membranes and proteins. The aminoethanol group can form hydrogen bonds and ionic interactions with biological targets, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(adamantan-1-yl)ethan-1-ol: Similar structure but lacks the amino group.
Adamantane-1-carboxylic acid: Precursor in the synthesis of (1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol.
Amantadine: An antiviral drug with a similar adamantane core structure.
Uniqueness
(1S)-1-(adamantan-1-yl)-2-aminoethan-1-ol is unique due to the presence of both the adamantane and aminoethanol groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
(1S)-1-(1-adamantyl)-2-aminoethanol |
InChI |
InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m1/s1 |
InChI-Schlüssel |
GLCFWAYXPRBRNU-LTMLNTECSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](CN)O |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


